molecular formula C14H12ClNO2 B14601113 2-(2-Chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione CAS No. 59647-93-7

2-(2-Chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

Cat. No.: B14601113
CAS No.: 59647-93-7
M. Wt: 261.70 g/mol
InChI Key: KJRCVJACLHBKQH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydroisoindole-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione typically involves the reaction of 2-chlorobenzaldehyde with a suitable amine, followed by cyclization and oxidation steps. One common method involves the use of 2-chlorobenzaldehyde and a primary amine in the presence of a catalyst to form an intermediate Schiff base, which is then cyclized to form the isoindole ring. The final oxidation step converts the intermediate to the desired tetrahydroisoindole-1,3-dione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-iodooctane
  • 2-Chloro-3-methylpentane
  • p-Bromochlorobenzene

Uniqueness

Compared to similar compounds, 2-(2-Chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione stands out due to its unique isoindole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

59647-93-7

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H12ClNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h3-4,7-8H,1-2,5-6H2

InChI Key

KJRCVJACLHBKQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC=C3Cl

Origin of Product

United States

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